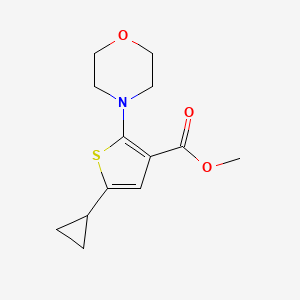![molecular formula C6H4BrN3 B13058966 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions. For instance, 5-bromopyrimidin-4-amines can react with alkynes in the presence of CuCl and 6-methylpicolinic acid to form the desired pyrrolo[2,3-d]pyrimidine . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and malononitrile. Reaction conditions often involve the use of solvents such as DMSO and ethanol, with reactions carried out at room temperature or under reflux .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Research: The compound is studied for its ability to induce apoptosis in cancer cells and inhibit various kinases such as EGFR, Her2, VEGFR2, and CDK2.
Chemical Biology: It serves as a tool compound for studying kinase signaling pathways and their role in disease.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine involves its interaction with kinase enzymes. The compound binds to the active site of kinases, inhibiting their activity and leading to the disruption of signaling pathways that promote cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Fluoro-5h-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-5h-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding affinity to kinase enzymes compared to other halogenated derivatives. This unique feature makes it a valuable compound for developing potent kinase inhibitors .
Propriétés
Formule moléculaire |
C6H4BrN3 |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
4-bromo-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2 |
Clé InChI |
KCVRDETUCONJBS-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C1C(=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


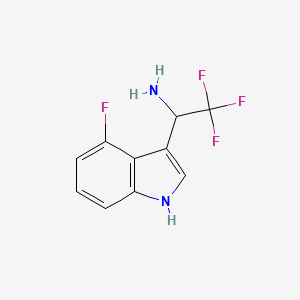
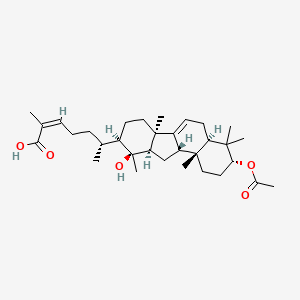
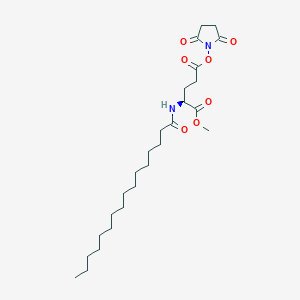

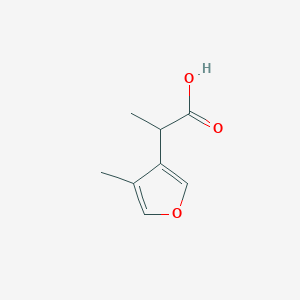
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
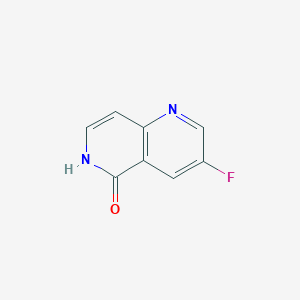

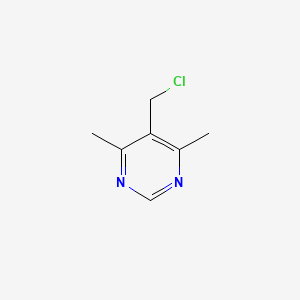
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)


![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)
